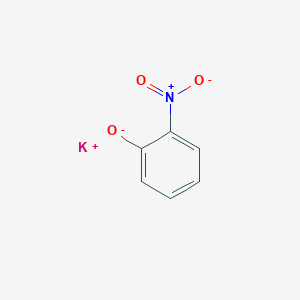
Potassium nitrophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium nitrophenolate is a semi-organic compound known for its significant nonlinear optical properties. It is often used in various scientific and industrial applications due to its unique chemical structure and properties. The compound is a derivative of nitrophenol, where the nitro group is bonded to the benzene ring, and potassium is the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium nitrophenolate can be synthesized through the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol. The desired 4-nitrophenol is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the slow evaporation method. This method allows for the growth of single crystals of this compound dihydrate, which are then used in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium nitrophenolate undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated using agents like dimethyl sulfate and methyl iodide to form various derivatives.
Esterification: This compound can react with carboxylic acids to form esters, typically catalyzed by sulfuric acid.
Nitration: Further nitration can produce 2,4-dinitrophenol and picric acid.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, potassium hydroxide, sodium dithionite, zinc, iron, dimethyl sulfate, methyl iodide, and sulfuric acid. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include 4-aminophenol, various alkylated derivatives, esters, 2,4-dinitrophenol, and picric acid .
Aplicaciones Científicas De Investigación
Potassium nitrophenolate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of potassium nitrophenolate involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. In biochemical assays, this compound acts as a pH indicator by changing color based on the pH of the solution . In optoelectronic applications, its nonlinear optical properties are utilized for frequency doubling and other optical processes .
Comparación Con Compuestos Similares
Potassium nitrophenolate is often compared with other nitrophenolate compounds, such as sodium nitrophenolate and guanidinium nitrophenolate. These compounds share similar chemical structures but differ in their counterions, which can affect their solubility, stability, and optical properties . This compound is unique due to its high second harmonic generation efficiency and strong photoluminescence, making it particularly useful in optoelectronic applications .
List of Similar Compounds
- Sodium nitrophenolate
- Guanidinium nitrophenolate
- 4-nitrophenol
- 2,4-dinitrophenol
- Picric acid
Propiedades
Número CAS |
1124-31-8 |
|---|---|
Fórmula molecular |
C6H4KNO3 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
potassium;2-nitrophenolate |
InChI |
InChI=1S/C6H5NO3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H;/q;+1/p-1 |
Clave InChI |
VMZBTPALYWVSGZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
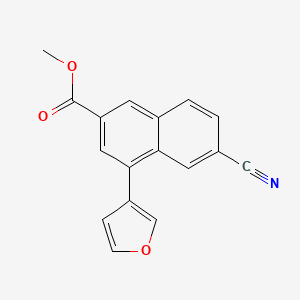
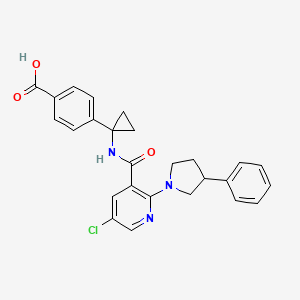
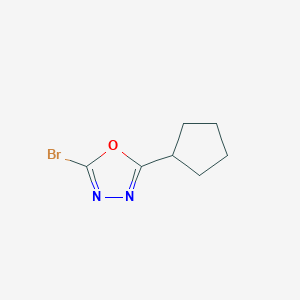
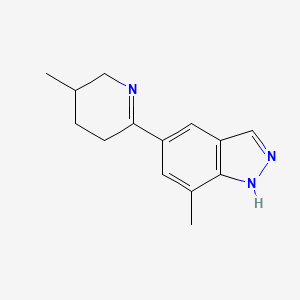
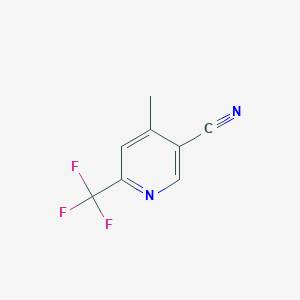
![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)



![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)


![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
